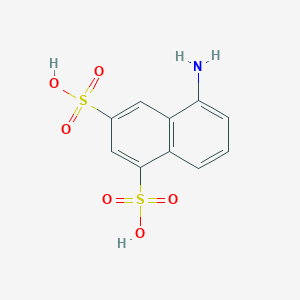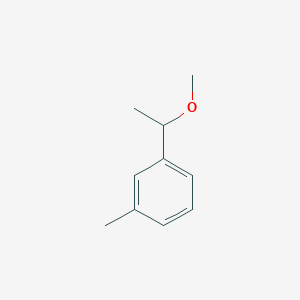
1-(1-Methoxyethyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methoxyethyl)-3-methylbenzene, also known as methyl α-phenethyl ether, is an organic compound with the molecular formula C9H12O. It is a derivative of benzene, where a methoxyethyl group and a methyl group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Methoxyethyl)-3-methylbenzene can be synthesized through the reaction of styrene with methanol in the presence of an acid catalyst. The reaction involves the formation of an intermediate carbocation, which then reacts with methanol to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where styrene and methanol are mixed with an acid catalyst under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1-(1-Methoxyethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Methoxyethyl)-3-methylbenzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. It can also participate in radical reactions, where it forms reactive intermediates that further react to form the final products .
Comparaison Avec Des Composés Similaires
1-(1-Methoxyethyl)-3-methylbenzene can be compared with other similar compounds such as:
1-Methoxyethylbenzene: Lacks the methyl group on the benzene ring.
3-Methylbenzyl alcohol: Contains a hydroxyl group instead of a methoxyethyl group.
1-Methoxy-2-methylbenzene: The methoxy and methyl groups are positioned differently on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-(1-methoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7,9H,1-3H3 |
Clé InChI |
XJJWQVPOODQLIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



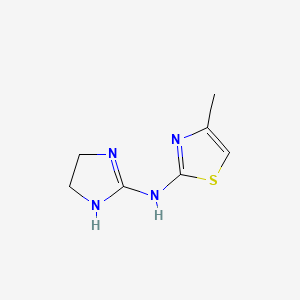
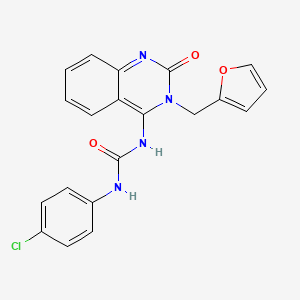
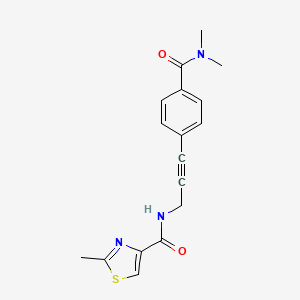
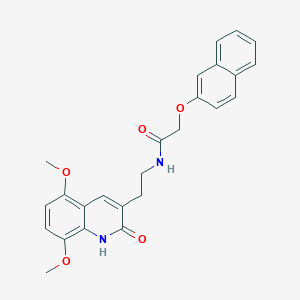

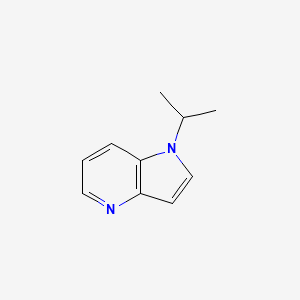
![(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B14123116.png)
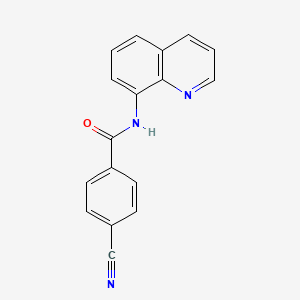
![3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine](/img/structure/B14123130.png)
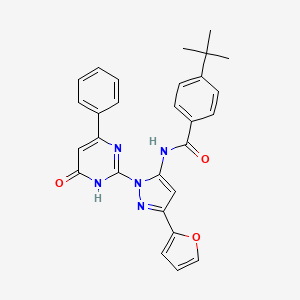
![Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B14123143.png)
![5h-[1,3]Dioxolo[4,5-b]acridin-10-one](/img/structure/B14123159.png)
